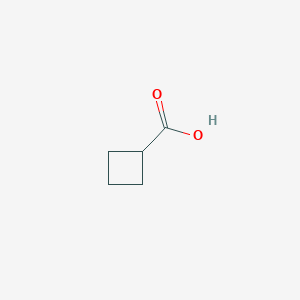

Cyclobutanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOGHSRPAYOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057725 | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3721-95-7 | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOBUTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RDJ7C51O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid (CAS No. 3721-95-7) is a cyclic carboxylic acid that serves as a vital building block in organic synthesis. Its unique four-membered ring structure imparts significant ring strain, which influences its chemical reactivity and makes it a valuable moiety in medicinal chemistry.[1][2] The cyclobutane (B1203170) ring offers conformational rigidity and metabolic stability, properties that are highly sought after in the design of bioactive molecules and approved pharmaceuticals, including Butorphanol and Boceprevir.[3][4][5] This guide provides a comprehensive overview of the key physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to assist researchers in its characterization.

General and Physicochemical Properties

This compound typically appears as a colorless to pale yellow or amber liquid.[2][6][7] However, with a melting point reported near ambient temperatures, it may also exist as a white crystalline solid.[1][3] It is an organic compound that is stable under standard storage conditions.[3][8]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3721-95-7 | [3][4][9] |

| Molecular Formula | C₅H₈O₂ | [1][3][4] |

| Molecular Weight | 100.12 g/mol | [1][4][10] |

| Appearance | Colorless to light orange/yellow clear liquid or white crystalline solid | [1][3][6][9] |

| Density | 1.047 g/mL at 25 °C | [6][11] |

| Refractive Index (n20/D) | 1.444 | [6] |

| pKa | 4.785 at 25 °C | [3][6][12] |

| Flash Point | 83 °C (181.4 °F) | [9][10][13] |

| Boiling Point | ~195 - 196 °C | [4][6][9][11] |

| Melting Point | -7.5 °C (Note: values ranging from -20 °C to 31 °C have been reported) | [4][6][14] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a polar carboxylic acid group and a nonpolar cyclobutane ring.[1] The carboxylic acid moiety allows for hydrogen bonding, rendering it moderately to slightly soluble in water.[1][3][6] Its solubility in aqueous solutions is pH-dependent; it becomes more soluble at higher pH levels due to the formation of the deprotonated carboxylate salt.[1] The hydrophobic cyclobutane ring contributes to its good solubility in various organic solvents.[1][3]

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / Sparingly soluble | [3][6] |

| Methanol | Soluble | [6][12] |

| Chloroform | Soluble | [6][12] |

| Ethanol | Soluble | [1][3] |

| Acetone | Soluble | [1][3] |

| Diethyl Ether | Soluble | [1] |

| Dimethylformamide | Moderately soluble | [3] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectral Data for this compound

| Technique | Key Features and Chemical Shifts (δ) | Source(s) |

| ¹H NMR | ~11.0 - 12.0 ppm: Broad singlet, corresponds to the carboxylic acid proton (-COOH).[15] ~3.18 ppm: Multiplet, corresponds to the methine proton (-CH).[15][16] ~1.74 - 2.60 ppm: Complex multiplets, corresponding to the methylene (B1212753) protons of the cyclobutane ring (-CH₂).[15][16] | [15][16] |

| ¹³C NMR | ~182 ppm: Carboxylic acid carbon (C=O). ~38 ppm: Methine carbon (-CH). ~25 ppm: Methylene carbons (-CH₂). ~18 ppm: Methylene carbon (-CH₂). | [17][18] |

| Infrared (IR) | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~2950 cm⁻¹: C-H stretch. ~1700 cm⁻¹: Strong C=O stretch (carbonyl). | [19] |

| Mass Spec (EI) | m/z 100: Molecular ion (M⁺). m/z 55: Prominent fragment. | [19] |

Experimental Protocols & Workflows

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds.

Protocol for Melting Point Determination

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[20]

Methodology:

-

Sample Preparation: Place a small amount of finely powdered this compound on a clean, dry surface.[21] Push the open end of a glass capillary tube into the powder to collect a sample.[22] Tap the sealed end of the capillary on a hard surface to compact the solid to a height of 1-2 mm.[21][22]

-

Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[21][22] Place the assembly into a melting point apparatus (e.g., a Thiele tube with a high-boiling oil bath or a digital melting point device).[20][23]

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.[20] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[20]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂).[21] The melting point is reported as the range T₁ - T₂.

Protocol for Solubility Characterization

This protocol provides a systematic approach to determine the solubility class of an organic compound, which can reveal the presence of acidic or basic functional groups.

Methodology:

-

Water Solubility: In a small test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[24][25] Observe if the compound dissolves. If it is water-soluble, test the solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[26]

-

Aqueous Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution in portions, shaking vigorously.[24] Solubility indicates the presence of an acidic functional group. As a carboxylic acid, this compound is expected to dissolve.

-

Aqueous Bicarbonate Solubility (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[24] Effervescence (CO₂ evolution) and dissolution indicate a strong acid, such as a carboxylic acid.

-

Aqueous Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution.[24][25] Lack of solubility confirms the absence of a basic functional group (like an amine).

-

Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., methanol, chloroform, hexane) by adding ~25 mg of the compound to 1 mL of the solvent and observing dissolution after stirring for 60 seconds.[27]

Safety and Handling

This compound is classified as a corrosive substance.[4][28] It can cause severe skin burns and serious eye damage.[28] It is also a combustible liquid.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[13][28]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Keep away from heat, sparks, and open flames.[29] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][29] The substance may be corrosive to metals.[28]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[28][29] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or doctor immediately.[28]

Conclusion

This technical guide provides a detailed summary of the essential physical properties of this compound, catering to the needs of researchers and drug development professionals. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols and logical workflow diagrams provide practical guidance for laboratory characterization. A thorough understanding of these properties is indispensable for the effective use of this compound as a precursor in organic synthesis and for ensuring its quality and purity in research and development applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 3721-95-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|CAS 3721-95-7|Supplier [benchchem.com]

- 5. This compound - general description [georganics.sk]

- 6. This compound | 3721-95-7 [chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 3721-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. This compound CAS#: 3721-95-7 [m.chemicalbook.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. This compound(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 20. almaaqal.edu.iq [almaaqal.edu.iq]

- 21. byjus.com [byjus.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. scribd.com [scribd.com]

- 27. bellevuecollege.edu [bellevuecollege.edu]

- 28. tcichemicals.com [tcichemicals.com]

- 29. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Chemical Characteristics of Cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid (CBCA), a saturated fatty acid with the chemical formula C₅H₈O₂, serves as a pivotal building block in modern organic and medicinal chemistry. Its unique four-membered ring structure imparts distinct conformational constraints and physicochemical properties that are leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physical and chemical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, this guide explores the significant role of CBCA as a key intermediate in the synthesis of prominent pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir (B1684563), and elucidates the signaling pathways modulated by these drugs.

Physicochemical Properties

This compound is a colorless to light yellow liquid or crystalline solid at room temperature.[1] It possesses a faint, characteristic odor.[2] The presence of the carboxylic acid functional group renders the molecule polar, allowing for moderate solubility in water through hydrogen bonding.[3] It exhibits greater solubility in organic solvents such as ethanol, acetone, and diethyl ether.[3] The solubility of CBCA is also pH-dependent, increasing in aqueous solutions at higher pH values due to the formation of the carboxylate anion.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [4] |

| Molar Mass | 100.12 g/mol | [4] |

| CAS Number | 3721-95-7 | [4] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1][5] |

| Melting Point | -7.5 °C | [6][7] |

| Boiling Point | 191.5–195 °C | [6][7] |

| Density | 1.047 g/mL at 25 °C | [7] |

| pKa | 4.785 (at 25 °C) | [2] |

| Refractive Index (n20/D) | 1.444 | [7] |

| Solubility in Water | Sparingly soluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, methanol | [1][3][8] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 399.65 MHz): The proton NMR spectrum displays characteristic signals for the cyclobutane (B1203170) ring protons and the carboxylic acid proton. The chemical shifts (δ) are approximately: 11.0 ppm (s, 1H, -COOH), 3.179 ppm (m, 1H, CH-COOH), 2.32 ppm (m, 2H, CH₂), 2.24 ppm (m, 2H, CH₂), and 1.99-1.92 ppm (m, 2H, CH₂).

-

¹³C NMR: The carbon NMR spectrum provides evidence for the five distinct carbon atoms in the molecule. The approximate chemical shifts (δ) are: 182.5 ppm (C=O), 40.5 ppm (CH-COOH), 25.0 ppm (2 x CH₂), and 18.0 ppm (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band appears around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 100.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | δ ~11.0 (-COOH), ~3.18 (CH), ~1.9-2.3 (ring CH₂) | |

| ¹³C NMR | δ ~182.5 (C=O), ~40.5 (CH), ~25.0, ~18.0 (ring CH₂) | |

| IR | ν ~2500-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) | |

| Mass Spec (EI) | m/z 100 (M⁺) |

Experimental Protocols

Synthesis of this compound via Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This is a common and efficient method for the preparation of this compound.[9][10]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Apparatus Setup: Place 1,1-cyclobutanedicarboxylic acid into a distillation flask equipped with a thermometer and a condenser.

-

Decarboxylation: Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve, and the heating should be continued until the gas evolution ceases.[9]

-

Distillation: Increase the bath temperature to 190-210 °C and collect the fraction boiling between 189-195 °C. This is the crude this compound.[9]

-

Purification: The crude product can be purified by redistillation to yield pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane) is suitable.

-

Injection: A split injection is typically used.

-

Oven Program: A temperature gradient can be employed, for example, starting at 50 °C and ramping up to 250 °C.

-

Detection: Mass spectrometry in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is effective.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxylic acid chromophore.

Role in Drug Development

This compound is a valuable precursor in the synthesis of several approved pharmaceuticals.[10] The rigid cyclobutane moiety can impart favorable properties to drug candidates, such as improved metabolic stability and conformational constraint, which can enhance binding affinity to biological targets.

Butorphanol and Nalbuphine: Opioid Receptor Modulation

Butorphanol and Nalbuphine are potent opioid analgesics that incorporate a cyclobutylmethyl group derived from this compound.[10] Both drugs act as mixed agonist-antagonists at opioid receptors.[1][11]

-

Mechanism of Action: They are agonists at the kappa (κ) opioid receptor and partial agonists or antagonists at the mu (μ) opioid receptor.[1][11] This dual action is thought to contribute to their analgesic effects with a lower potential for abuse and respiratory depression compared to full μ-opioid agonists.

Signaling Pathway of Opioid Receptor Agonists:

Caption: Opioid receptor signaling cascade.

Boceprevir: HCV NS3/4A Protease Inhibition

Boceprevir is a direct-acting antiviral agent used in the treatment of hepatitis C virus (HCV) infection.[10] It contains a cyclobutylmethyl group at the P2 position, which is crucial for its binding to the viral protease.

-

Mechanism of Action: Boceprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease.[2][12] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By blocking this protease, boceprevir prevents the formation of mature viral proteins, thereby inhibiting viral replication.[13]

Mechanism of HCV NS3/4A Protease Inhibition:

Caption: Inhibition of HCV replication by Boceprevir.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical and spectroscopic characteristics. Its utility as a synthetic intermediate is underscored by its role in the preparation of complex, biologically active molecules, particularly in the pharmaceutical industry. The unique structural features of the cyclobutane ring contribute to the desirable pharmacological profiles of drugs like Butorphanol, Nalbuphine, and Boceprevir. A thorough understanding of the chemical properties and reaction pathways involving this compound is crucial for its effective application in research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Page loading... [guidechem.com]

- 8. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of Cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclobutanecarboxylic acid (C₅H₈O₂), a valuable building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the carboxylic acid proton, the methine proton at the carboxyl-substituted carbon, and the methylene (B1212753) protons of the cyclobutane (B1203170) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet (br s) | Chemical shift is concentration-dependent and can exchange with D₂O. |

| Methine (-CH) | ~3.18 | Multiplet (m) | The proton on the carbon bearing the carboxylic acid is deshielded. |

| Methylene (-CH₂) | ~1.74 - 2.60 | Multiplet (m) | The six methylene protons of the cyclobutane ring are diastereotopic and exhibit complex splitting patterns. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~182 |

| Methine (-CH) | ~40 |

| Methylene (-CH₂) | ~25 |

| Methylene (-CH₂) | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the key functional groups present in the molecule. The spectrum is typically dominated by the very broad O-H stretch of the carboxylic acid due to hydrogen bonding and the strong C=O stretch.[5][6][7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2500-3300 | O-H stretch | Very broad and strong, characteristic of a hydrogen-bonded carboxylic acid. |

| ~2950 | C-H stretch | Aliphatic C-H stretching of the cyclobutane ring. |

| ~1700 | C=O stretch | Strong and sharp, characteristic of a carboxylic acid carbonyl group. |

| ~1420 | C-O-H bend | In-plane bending. |

| ~1220 | C-O stretch | Coupled with O-H in-plane bending. |

| ~930 | O-H bend | Out-of-plane bending, often broad. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [2][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 100 | 18.4 | [M]⁺, Molecular Ion |

| 82 | 18.3 | [M - H₂O]⁺ |

| 73 | 50.2 | [M - C₂H₃]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ or [M - COOH]⁺ |

| 41 | 17.4 | [C₃H₅]⁺ |

| 27 | 49.4 | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: A proton-decoupled spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition: Mount the salt plates in the spectrometer's sample holder. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(3721-95-7) 1H NMR [m.chemicalbook.com]

- 3. This compound(3721-95-7) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound(3721-95-7) IR Spectrum [m.chemicalbook.com]

- 7. Cyclobutylcarboxylic acid [webbook.nist.gov]

The Enduring Quest for the Four-Membered Ring: A Technical Guide to the Discovery and Synthesis of Cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and evolving synthetic strategies for obtaining cyclobutanecarboxylic acid, a valuable building block in modern medicinal chemistry. From early erroneous claims to sophisticated modern methodologies, the journey to efficiently synthesize this strained carbocycle reflects the advancement of organic chemistry itself. This document provides a comprehensive overview of key synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies, tailored for professionals in the fields of chemical research and pharmaceutical development.

A Turbulent History: The Discovery and Early Syntheses

The late 19th century witnessed the first attempts to synthesize cyclobutane (B1203170) derivatives, a pursuit fraught with misconceptions. Early reports, such as those by Markownikoff and Krestownikoff, described syntheses that were later proven to yield other cyclic or rearranged products. It was the seminal work of William Henry Perkin Jr. in 1883 that marked a turning point.[1][2] His application of the malonic ester synthesis provided the first verifiable route to a cyclobutane ring system, laying the foundation for the field.[3]

The early methods were often characterized by low yields and harsh reaction conditions. The inherent ring strain of the cyclobutane moiety posed a significant synthetic challenge, leading to a variety of innovative, albeit sometimes inefficient, approaches.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has evolved significantly since Perkin's initial breakthrough. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance. This section provides a comparative analysis of the most important historical and contemporary synthetic routes.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Perkin's Malonic Ester Synthesis (Classical) | Diethyl malonate, 1,3-Dibromopropane (B121459) | Sodium ethoxide, followed by hydrolysis and decarboxylation | 20-40 | Established and well-understood. | Low yields, harsh conditions. |

| Improved Malonic Ester Synthesis | Diethyl malonate, 1,3-Dibromopropane | Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), K₂CO₃, DMF | ~89 (for the dicarboxylate) | Higher yields, milder conditions. | Still a multi-step process. |

| Photochemical [2+2] Cycloaddition | Ethylene (B1197577), Acrylic acid | UV irradiation, dichloromethane (B109758), -30 to -20 °C | ~97 | High yield, atom economical. | Requires specialized photochemical equipment. |

| Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid | 1,1-Cyclobutanedicarboxylic acid | Heating at ~160 °C | 86-91 | High yield for the final step. | The precursor needs to be synthesized first. |

Detailed Experimental Protocols

For the practical application of these synthetic methods, detailed and reliable experimental protocols are essential. The following sections provide step-by-step procedures for key syntheses of this compound and its precursors.

Protocol 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Improved Malonic Ester Synthesis

This protocol provides a higher-yielding modification of the classical Perkin's synthesis.

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

To a stirred solution of diethyl malonate (1 equivalent) and 1,3-dibromopropane (1.3 equivalents) in DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of tetrabutylammonium bromide.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain diethyl 1,1-cyclobutanedicarboxylate as a colorless oil. A typical yield for this step is around 89%.[4]

Protocol 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the dicarboxylate intermediate to the final product.

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reflux a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanolic potassium hydroxide for several hours to effect saponification.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield 1,1-cyclobutanedicarboxylic acid.

-

Place the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus and heat to approximately 160 °C.

-

Carbon dioxide will evolve, and the this compound can be distilled directly. The typical yield for the decarboxylation step is in the range of 86-91%.[5]

Protocol 3: Photochemical [2+2] Cycloaddition of Ethylene and Acrylic Acid

This modern approach offers a highly efficient, one-step synthesis.

Materials:

-

Acrylic acid

-

Ethylene gas

-

Dichloromethane

-

Acetone-dry ice bath

Procedure:

-

In a suitable photochemical reactor, dissolve acrylic acid in dichloromethane and cool the solution to -30 to -20 °C using an acetone-dry ice bath.

-

Bubble ethylene gas through the solution while irradiating with a UV lamp (e.g., high-pressure mercury lamp).

-

Monitor the reaction by a suitable analytical method (e.g., GC) until the starting material is consumed.

-

After the reaction is complete, stop the ethylene flow and turn off the UV lamp.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to obtain this compound. This method can achieve yields of up to 97%.[5]

The Role of this compound in Drug Discovery

The rigid, puckered conformation of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry.[6][7][8] Incorporating this moiety can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound and its derivatives are key starting materials for introducing the cyclobutane motif.

Several drugs and clinical candidates contain the cyclobutane ring, highlighting its importance in modern drug development. For example, the unique geometry of the cyclobutane ring can orient pharmacophoric groups in a favorable position for binding to biological targets.[6] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can enhance the metabolic stability of a drug molecule.[7][8]

Visualizing the Synthesis and Application

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Conclusion

The synthesis of this compound has a rich history that mirrors the progress of organic chemistry. From the challenging early days of strained ring synthesis to the elegant and efficient methods available today, the journey has been one of continuous innovation. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and synthesis of novel therapeutics. The unique structural properties conferred by the cyclobutane moiety will undoubtedly continue to make this compound and its derivatives highly sought-after building blocks in the ongoing quest for new and more effective medicines.

References

- 1. Solved 18.24 The synthesis of this compound | Chegg.com [chegg.com]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. 18.24 The synthesis of this compound | Chegg.com [chegg.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to the Ring Strain in Cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane (B1203170) rings are prevalent structural motifs in numerous biologically active molecules and approved pharmaceuticals. Their inherent ring strain, a consequence of non-ideal bond angles and torsional strain, significantly influences their reactivity and conformational preferences. This technical guide provides a comprehensive analysis of the ring strain in cyclobutanecarboxylic acid, a key building block in organic synthesis. We delve into the thermochemical basis of its strain energy, detail experimental protocols for its synthesis and characterization, and explore how this strain dictates its chemical behavior. This document aims to equip researchers with the fundamental knowledge required to effectively utilize cyclobutane-containing scaffolds in drug discovery and development.

Introduction

The cyclobutane moiety, a four-membered carbocycle, is a fascinating and synthetically useful structural unit.[1][2] Unlike its larger cycloalkane counterpart, cyclohexane, which can adopt a strain-free chair conformation, the cyclobutane ring is inherently strained.[3][4] This strain arises from two primary factors:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[3][5]

-

Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms, although partially relieved by the ring's puckered conformation.[4][5]

This stored potential energy, known as ring strain, renders cyclobutane and its derivatives more reactive than their acyclic analogues, a property that can be harnessed in chemical synthesis.[1][3] this compound, in particular, serves as a versatile precursor for a variety of functionalized cyclobutanes used in the synthesis of pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir.[6] A thorough understanding of its ring strain is therefore crucial for predicting its reactivity and designing novel synthetic routes.

Thermochemical Insights into Ring Strain

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol).[3] This value is experimentally determined by comparing the heat of combustion of cyclobutane with that of a strain-free acyclic reference compound.[5][7] The presence of a carboxylic acid substituent is expected to have a minor, though not insignificant, effect on the overall ring strain.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the inherent strain of the cyclobutane ring.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [8] |

| Molecular Weight | 100.12 g/mol | [8] |

| Boiling Point | 195 °C (lit.) | [8] |

| Melting Point | -7.5 °C (lit.) | [9] |

| Ring Strain (Cyclobutane) | ~26.3 kcal/mol (~110 kJ/mol) | [3] |

Table 1: Physicochemical Properties and Ring Strain of this compound and Cyclobutane.

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | ~11.0-12.0 ppm (br s, 1H, -COOH), ~3.18 ppm (m, 1H, -CH-), ~1.74-2.60 ppm (m, 6H, -CH₂-) | [10] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carboxyl carbon, the methine carbon, and the methylene (B1212753) carbons of the cyclobutane ring. | [11][12][13] |

| IR (liquid film) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-H stretches of the cyclobutane ring. | [14] |

Table 2: Spectroscopic Data for this compound.

| Thermochemical Data (Liquid Phase) | Value (kJ/mol) | Reference(s) |

| Enthalpy of Combustion (ΔcH°liquid) | -2684 | [15] |

| Enthalpy of Formation (ΔfH°liquid) | - | [15] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[8][16]

Procedure:

-

Place 1,1-cyclobutanedicarboxylic acid into a distillation apparatus equipped with a receiving flask.

-

Heat the distillation flask in an oil or metal bath to approximately 160-170 °C.

-

Observe the evolution of carbon dioxide gas, indicating the decarboxylation reaction is proceeding.

-

Continue heating until the gas evolution ceases.

-

Increase the bath temperature to 210-220 °C to distill the crude this compound. Collect the fraction boiling between 189-195 °C.

-

The collected crude product can be further purified by redistillation to yield pure this compound (yields typically range from 86-91%).[8]

Determination of Ring Strain via Bomb Calorimetry

The ring strain energy is experimentally determined by measuring the heat of combustion using a bomb calorimeter.

General Protocol:

-

Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.

-

Sample Preparation: Accurately weigh a sample of this compound (a liquid) into a sample holder.

-

Assembly: Place the sample holder in the bomb, add a small amount of water to ensure saturation of the final atmosphere, and seal the bomb.

-

Pressurization: Pressurize the bomb with an excess of pure oxygen.

-

Combustion: Submerge the bomb in a known volume of water in the calorimeter, allow the system to reach thermal equilibrium, and then ignite the sample electrically.

-

Data Acquisition: Record the temperature change of the water bath until a maximum temperature is reached and the system begins to cool.

-

Calculation: From the temperature change and the heat capacity of the calorimeter, calculate the heat of combustion of this compound.

-

Strain Energy Calculation: Compare the experimental heat of combustion per CH₂ group to that of a strain-free acyclic reference to determine the strain energy.[17]

Visualizing Key Processes

Synthesis Workflow

The synthesis of this compound from 1,1-cyclobutanedicarboxylic acid is a straightforward thermal decarboxylation.

Caption: Workflow for the synthesis of this compound.

Ring Strain and Reactivity

The inherent ring strain in this compound is a driving force for reactions that lead to ring-opening or rearrangement, resulting in the formation of more stable, less strained products.[1][2]

Caption: Ring strain as a driving force for chemical transformations.

Conclusion

The ring strain inherent in the cyclobutane ring of this compound is a defining characteristic that dictates its chemical properties and reactivity. This guide has provided a comprehensive overview of the origins and quantification of this strain, detailed experimental procedures for the synthesis and analysis of the molecule, and illustrated the role of ring strain in driving chemical reactions. For researchers in drug discovery and medicinal chemistry, a deep understanding of these principles is paramount for the rational design and synthesis of novel therapeutics incorporating the cyclobutane scaffold. The strategic exploitation of ring strain can unlock novel reaction pathways and provide access to complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound - general description [georganics.sk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound(3721-95-7) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 15. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Reactivity of the Carboxyl Group in Cyclobutanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid is a versatile building block in organic synthesis, prized for its unique four-membered ring structure which can impart desirable conformational rigidity and metabolic stability to bioactive molecules. The reactivity of this compound is predominantly dictated by its carboxyl group, which undergoes a variety of transformations common to carboxylic acids. This technical guide provides a comprehensive overview of the key reactions of the carboxyl group in this compound, including its conversion to acyl chlorides, amides, and esters, as well as its reduction to the corresponding primary alcohol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The cyclobutane (B1203170) motif is of significant interest in medicinal chemistry as a bioisosteric replacement for other cyclic and acyclic structures, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] this compound serves as a readily available starting material for the introduction of this valuable scaffold.[2] Its chemical behavior is largely characterized by the reactions of the carboxyl functional group.[3][4] This guide will delve into the primary transformations of the carboxyl group of this compound, providing practical experimental details and summarizing key quantitative data to facilitate its application in synthetic chemistry.

Conversion to Acyl Chlorides

The activation of the carboxyl group by conversion to a more reactive acyl chloride is a common and crucial first step for several subsequent transformations, particularly in the synthesis of amides and esters.

Reaction Mechanism

The most frequently employed reagent for this conversion is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocols

Protocol 2.2.1: Synthesis of Cyclobutanecarbonyl Chloride using Thionyl Chloride [3][5]

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). A catalytic amount of DMF can also be added.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours, monitoring the evolution of SO₂ and HCl gases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude cyclobutanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data

| Reagent(s) | Catalyst | Solvent | Reaction Time | Temperature | Yield | Ref. |

| Thionyl Chloride (SOCl₂) | DMF (cat.) | Neat | 1-3 h | Reflux | High | [3] |

| Oxalyl Chloride ((COCl)₂) | DMF (cat.) | Dichloromethane | Room Temp. | Room Temp. | High | [3] |

| Phosphorus Pentachloride (PCl₅) | - | Neat or Solvent | Varies | Varies | Good | [3] |

Amide Formation (Amidation)

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Cyclobutanecarboxamides can be synthesized from this compound using various coupling reagents.[4]

Reaction Workflow

The general workflow for amide formation involves the activation of the carboxylic acid followed by nucleophilic attack of an amine.

Caption: General Workflow for Amide Formation.

Experimental Protocols

Protocol 3.2.1: Amide Coupling using EDC·HCl and HOBt [4]

-

Under an inert atmosphere, dissolve this compound (1.0 equiv.) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equiv.) in an aprotic solvent such as DMF or dichloromethane.

-

Add the desired primary or secondary amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Comparison of Coupling Reagents

| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp. (°C) | Yield (%) | Ref. |

| HBTU | - | DIPEA | Primary | DMF | 2 | RT | 48.4 | [4][6] |

| EDC·HCl | HOBt | DIPEA | Primary | DMF | 18 | 23 | 9.6 | [4][6] |

| HATU | - | DIPEA | Primary | DMF | 0.5-1 | RT | High | [4] |

| DCC | HOBt | - | Primary | CH₂Cl₂ | Varies | RT | Good | [4] |

Note: Yields can vary significantly depending on the specific amine substrate used.

Esterification

Ester derivatives of this compound are valuable intermediates and can be synthesized through several methods, most notably the Fischer and Steglich esterifications.

Reaction Mechanisms

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid, a key building block in medicinal chemistry and organic synthesis, possesses a fascinating and complex three-dimensional structure. The inherent ring strain and puckering of the cyclobutane (B1203170) moiety, coupled with the conformational flexibility of the carboxylic acid group, give rise to a rich conformational landscape. Understanding the subtle interplay of these structural features is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon spectroscopic data and theoretical principles. While a definitive experimental determination of its gas-phase structure is not yet available in the literature, this guide synthesizes current knowledge and provides the theoretical framework and experimental protocols necessary for such an investigation.

Introduction to the Structural Features of Cyclobutane Derivatives

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain arising from eclipsed hydrogen atoms. This puckering can be described by a puckering amplitude and a phase angle. For monosubstituted cyclobutanes, such as this compound, the substituent can occupy either an axial or an equatorial position on the puckered ring. These two principal conformations are in dynamic equilibrium, and their relative populations are governed by the steric and electronic properties of the substituent.

The axial conformer generally experiences greater steric hindrance due to 1,3-diaxial interactions with the hydrogen atoms on the opposite side of the ring. Consequently, the equatorial conformer is often the more stable and thus more populated state. The energy difference between these conformers is a critical parameter in understanding the molecule's overall properties and reactivity.

Conformational Analysis of this compound

The conformational space of this compound is further complicated by the rotation of the carboxylic acid group around the C-C bond connecting it to the cyclobutane ring. Theoretical studies on related monosubstituted cyclobutanes suggest the existence of multiple stable conformers. A computational study using Møller–Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (aug-cc-pVTZ) has reportedly identified four distinct stable conformers of this compound, arising from the combination of ring puckering (axial vs. equatorial) and carboxylic acid orientation. However, the specific geometric parameters and relative energies from this study are not publicly available.

Spectroscopic Insights from ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of cyclobutane derivatives in solution.[1] The coupling constants between protons on the ring, particularly the four-bond couplings (⁴JHH), are highly dependent on the dihedral angles and thus the ring's conformation.[1]

For this compound, the ¹H NMR spectrum in CDCl₃ shows a complex multiplet for the methylene (B1212753) protons of the cyclobutane ring, typically between 1.74 and 2.60 ppm, and a multiplet for the methine proton at approximately 3.18 ppm.[1] The broad singlet corresponding to the carboxylic acid proton appears further downfield, around 11.0-12.0 ppm.[1]

A detailed analysis of the coupling constants, in conjunction with theoretical calculations, can provide an estimation of the equilibrium constant between the axial and equatorial conformers.[1] For many monosubstituted cyclobutanes, the equatorial conformer is found to be more stable, with energy differences (ΔG(ax-eq)) ranging from 0.2 to 1.1 kcal/mol depending on the substituent.[1]

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| -COOH | ~11.0 - 12.0 | broad singlet | CDCl₃ |

| H1 (methine) | ~3.18 | multiplet | CDCl₃ |

| H2, H3, H4 (methylene) | ~1.74 - 2.60 | multiplet | CDCl₃ |

Data sourced from BenchChem[1]

Advanced Experimental Techniques for Structural Elucidation

To obtain definitive quantitative data on the molecular structure and conformation of this compound in the gas phase, two primary experimental techniques are employed: gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Experimental Protocol:

Gas-phase electron diffraction is a powerful method for determining the precise geometry of molecules in the vapor phase, free from intermolecular interactions.

Figure 1: General workflow for a gas-phase electron diffraction experiment.

In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, a radial distribution curve can be generated, which in turn is used to refine a molecular model and determine precise bond lengths, bond angles, and dihedral angles.

Microwave Spectroscopy

Experimental Protocol:

Microwave spectroscopy is an exceptionally sensitive technique for determining the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia, and thus provide highly accurate information about its three-dimensional structure. For molecules with multiple conformers, distinct rotational spectra can often be resolved for each, allowing for their individual structural determination and the determination of their relative energies from the relative intensities of the spectral lines. A particularly powerful modern technique is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy.

Figure 2: Schematic of a chirped-pulse Fourier transform microwave spectrometer.

In a CP-FTMW experiment, a short, broadband microwave pulse (a "chirp") is used to polarize the rotational transitions of molecules in a supersonic jet.[2][3] The subsequent free induction decay (FID) emitted by the molecules is detected and Fourier transformed to obtain the rotational spectrum over a wide frequency range in a single measurement.[2][3] The supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the spectrum and increasing sensitivity.

Computational Chemistry Approaches

In the absence of definitive experimental data, computational chemistry provides a powerful means to predict the structure and energetics of the conformers of this compound.

Ab Initio and Density Functional Theory (DFT) Methods

Methodology:

-

Conformational Search: The first step involves a systematic search of the potential energy surface to locate all possible stable conformers. This can be achieved by systematically rotating the puckering coordinates of the cyclobutane ring and the dihedral angle of the carboxylic acid group.

-

Geometry Optimization: Each potential conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This is typically performed using methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), or density functional theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).

-

Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states) and to calculate thermodynamic properties such as zero-point vibrational energies and thermal corrections, vibrational frequency calculations are performed.

-

Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory, such as coupled-cluster methods [e.g., CCSD(T)].

These calculations yield a wealth of quantitative data, including bond lengths, bond angles, dihedral angles, rotational constants, and the relative energies of the different conformers.

Figure 3: A typical workflow for computational conformational analysis.

Visualizing the Conformations of this compound

The puckering of the cyclobutane ring and the position of the substituent are key to understanding its conformation.

Figure 4: Axial and equatorial conformers of a monosubstituted cyclobutane.

Conclusion

The molecular structure and conformational landscape of this compound are governed by a delicate balance of ring strain, torsional forces, and steric interactions. While spectroscopic data provides valuable insights into its structure in solution, a definitive gas-phase structural determination through techniques like gas-phase electron diffraction or microwave spectroscopy, complemented by high-level quantum chemical calculations, is necessary to fully characterize its conformational preferences. The experimental and theoretical protocols outlined in this guide provide a roadmap for future investigations that will undoubtedly shed more light on the intricate structural dynamics of this important molecule, aiding in the rational design of new pharmaceuticals and functional materials.

References

Navigating the Solubility Landscape of Cyclobutanecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique molecular architecture that dictates its solubility profile across a range of organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details experimental protocols for its determination, and visualizes the underlying chemical principles governing its behavior.

Data Presentation: Qualitative Solubility of this compound

The solubility of this compound is a function of its molecular structure, which features a polar carboxylic acid group capable of hydrogen bonding and a nonpolar cyclobutane (B1203170) ring that favors interactions with less polar solvents. This duality results in a broad, albeit qualitative, solubility profile. The following table summarizes the available qualitative data.

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Polar Protic Solvents | Methanol, Ethanol | Soluble.[1][2] The carboxylic acid group can effectively hydrogen bond with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Soluble to moderately soluble.[3][4] The polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid moiety. |

| Ethers | Diethyl Ether | Soluble.[4] The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton. |

| Halogenated Solvents | Chloroform | Soluble.[1][2] |

| Hydrocarbons | Hexane, Toluene | Sparingly soluble to insoluble. The nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group. |

| Aqueous | Water | Slightly to sparingly soluble.[2][3][5][6] While the carboxylic acid group can hydrogen bond with water, the hydrophobic cyclobutane ring limits overall solubility. The solubility is expected to increase with pH due to salt formation.[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methods for determining the solubility of a carboxylic acid like this compound in an organic solvent.

Qualitative to Semi-Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a rapid assessment of solubility and can be adapted for semi-quantitative results.

Materials:

-

This compound

-

A range of organic solvents of interest

-

Small, sealable glass vials or test tubes

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance

Procedure:

-

Preparation: Label a series of vials with the respective solvents to be tested.

-

Initial Screening (Qualitative):

-

To each vial, add approximately 1-2 mL of the solvent.

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to each vial.

-

Seal the vials and agitate vigorously using a vortex mixer for 30-60 seconds.

-

Allow the vials to stand and visually inspect for undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

-

Semi-Quantitative Determination:

-

If the initial amount dissolves, incrementally add known masses of this compound to the same vial, agitating thoroughly after each addition.

-

Continue this process until a saturated solution is formed (i.e., a small amount of solid remains undissolved even after prolonged agitation).

-

Record the total mass of solute added to the known volume of solvent to estimate the solubility.

-

For more accurate results, equilibrate the saturated solution at a constant temperature for an extended period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility.

Materials:

-

Saturated solution of this compound in the solvent of interest (prepared as in the semi-quantitative method)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, clean, and dry evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven for solvent evaporation

Procedure:

-

Sample Collection: Carefully draw a known volume of the clear supernatant from the saturated solution using a syringe fitted with a filter to remove any undissolved solids.

-

Weighing: Dispense the filtered solution into a pre-weighed evaporation dish and record the total weight of the dish and solution.

-

Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Final Weighing: Once all the solvent has evaporated and a constant weight is achieved, cool the dish in a desiccator and weigh it again.

-

Calculation:

-

Mass of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility can then be expressed in various units, such as g/100g of solvent or g/100mL of solvent (if the density of the solvent is known).

-

Visualization of Solubility Factors

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these relationships.

Caption: Intermolecular forces governing this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, a qualitative understanding based on its molecular structure provides valuable guidance for its application in research and development. The dual nature of its structure—a polar head and a nonpolar ring—results in good solubility in polar organic solvents and limited solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. This foundational knowledge is critical for the effective utilization of this compound in the synthesis and formulation of novel chemical entities.

References

A Technical Guide to the Thermochemical Properties of Cyclobutanecarboxylic Acid

This technical guide provides a comprehensive overview of the available thermochemical data for cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require accurate and reliable thermodynamic information for this compound. This document details the enthalpy of formation and combustion, alongside the experimental methodologies employed for their determination.

Thermochemical Data Summary

The thermochemical properties of this compound in the liquid phase have been experimentally determined and are summarized in the table below. These values are crucial for understanding the energetic stability and reactivity of the molecule.

| Thermochemical Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Combustion (liquid) | ΔcH°liquid | -2684 | Not specified |

| Standard Enthalpy of Formation (liquid) | ΔfH°liquid | -435.5 | Calculation from ΔcH° |

Note: The standard state is 298.15 K (25 °C) and 1 atm. The enthalpy of formation is calculated from the enthalpy of combustion.

Experimental Protocols

The determination of the standard enthalpy of combustion for liquid organic compounds like this compound is typically performed using bomb calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Bomb Calorimetry for Liquid Samples

The experimental workflow for determining the standard enthalpy of combustion using a bomb calorimeter involves the following key steps:

-

Sample Preparation: A precisely weighed sample of this compound (typically in the range of 0.5 to 1.5 grams) is placed in a sample holder, often a crucible made of a material that does not react with the sample or the combustion products. For volatile liquids, the sample is often encapsulated in a gelatin capsule or a thin-walled glass ampule.

-

Calorimeter Assembly: The sample holder is placed inside a high-pressure stainless steel vessel known as the "bomb." A known length of fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample to initiate combustion. The bomb is then sealed and pressurized with pure oxygen to a pressure of approximately 30 atmospheres.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature changes.

-

Combustion Reaction: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached. The temperature change (ΔT) is a critical parameter in the subsequent calculations.

-

Data Analysis and Corrections: The total heat released during the combustion is calculated using the heat capacity of the calorimeter system (bomb, water, etc.), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. Corrections are applied for the heat released by the ignition wire and for the formation of any side products, such as nitric acid from the residual nitrogen in the bomb.

-

Calculation of Enthalpy of Combustion: From the corrected heat released and the mass of the sample, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) is then determined using the following relationship:

ΔcH° = ΔcU° + ΔngasRT

where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation from experimental bomb calorimetry data.

Caption: Workflow for determining the standard enthalpy of formation.

Unlocking the Therapeutic Potential of Cyclobutanecarboxylic Acid Derivatives: A Technical Guide to Future Research

For Immediate Release

[City, State] – The unique structural properties of cyclobutanecarboxylic acid and its derivatives have positioned them as a compelling scaffold in modern drug discovery. Offering a balance of conformational rigidity and synthetic tractability, these compounds present significant opportunities for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.